Structural Differentiation: α-Amino Ester vs. Piperidine-Propionic Acid Linker Topology
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-4-yl)propanoate contains an α-amino ester backbone (N-Cα-CO2Me) with a piperidin-4-ylmethyl side chain, providing three distinct functional handles for sequential derivatization. This differentiates it from methyl N-Boc-4-piperidinepropionate (CAS 162504-75-8), which lacks the α-amino group, offering only two functional handles. The presence of the chiral α-carbon (racemic mixture in commercial material) enables stereochemical diversification not achievable with achiral piperidine-propionic acid linkers. Direct head-to-head biological comparison data are absent from the peer-reviewed literature as of 2026-05 [1]. Computational modeling studies in PROTAC design indicate that linker length and the precise spatial orientation of exit vectors are critical determinants of ternary complex formation [2], but no quantitative modeling data specific to this compound's α-amino ester backbone versus simple piperidine-propionic acid linkers are available.
| Evidence Dimension | Number of orthogonal functional handles |
|---|---|
| Target Compound Data | 3 (Boc-NH, CO2Me, piperidine NH) |
| Comparator Or Baseline | Methyl N-Boc-4-piperidinepropionate: 2 (CO2Me, piperidine NH); Ethyl 3-(piperidin-4-yl)propanoate: 2 (CO2Et, piperidine NH) |
| Quantified Difference | +1 functional handle; α-amino group absent in comparators |
| Conditions | Structural comparison based on chemical composition; no head-to-head biological assay data available |
Why This Matters
An additional functional handle enables more diverse chemical diversification strategies in library synthesis and PROTAC design, reducing the number of synthetic steps to reach a desired intermediate.
- [1] Literature search performed 2026-05. No peer-reviewed head-to-head biological comparison data found for CAS 1822461-82-4 versus comparators. View Source
- [2] PMC Table 2. PROTAC linker length analysis. Computational modelling suggests ideal linker distance of 8–12 atoms between warhead and E3 ligase ligand. View Source
